molecular formula C10H9F3N2O3 B326001 4-methoxy-N'-(trifluoroacetyl)benzohydrazide

4-methoxy-N'-(trifluoroacetyl)benzohydrazide

Cat. No. B326001
M. Wt: 262.18 g/mol
InChI Key: VXUWJXCYYJGPLC-UHFFFAOYSA-N
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Patent
US06815528B2

Procedure details

Synthesis and isolation were same as I-benzoyl-2-trifluoroacetylhydrazine, using 1.8 g (10.8 mmol) of 4-methoxybenzoylhydrazine and 2.0 g (9.5 mmol) of (CF3CO)2O. Yield was 2.4 g (85%). MS (EI, m/e) calcd for C10H9F3N2O3 262, found 262 (M+, 8.0); mp 147-148° C.
[Compound]
Name
I-benzoyl-2-trifluoroacetylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
C10H9F3N2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([NH:9][NH2:10])=[O:8])=[CH:5][CH:4]=1.[O:13](C(C(F)(F)F)=O)[C:14]([C:16]([F:19])([F:18])[F:17])=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:9][NH:10][C:14](=[O:13])[C:16]([F:19])([F:18])[F:17])=[O:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
I-benzoyl-2-trifluoroacetylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=CC=C(C(=O)NN)C=C1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
O(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Step Four
Name
C10H9F3N2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis and isolation

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)NNC(C(F)(F)F)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.